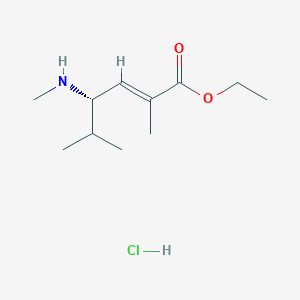
2-Hexenoic acid, 2,5-dimethyl-4-(methylamino)-, ethyl ester, hydrochloride, (2E,4S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexenoic acid, 2,5-dimethyl-4-(methylamino)-, ethyl ester, hydrochloride, (2E,4S)- is a useful research compound. Its molecular formula is C11H22ClNO2 and its molecular weight is 235.75. The purity is usually 95%.
BenchChem offers high-quality 2-Hexenoic acid, 2,5-dimethyl-4-(methylamino)-, ethyl ester, hydrochloride, (2E,4S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hexenoic acid, 2,5-dimethyl-4-(methylamino)-, ethyl ester, hydrochloride, (2E,4S)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Xylan Derivatives and Biopolymer Applications
Xylan derivatives, including esters synthesized under specific conditions, have been explored for their potential in creating new biopolymers with unique properties. These derivatives can be utilized in drug delivery applications due to their ability to form nanoparticles and exhibit antimicrobial properties, suggesting potential biomedical applications (Petzold-Welcke et al., 2014).
Environmental Fate and Behavior of Esters
The environmental fate and behavior of certain esters used in consumer products have been reviewed, highlighting their persistence in aquatic environments despite wastewater treatments. This research underlines the need for understanding the environmental impact of chemical compounds and their derivatives (Haman et al., 2015).
Fatty Acid Conjugates of Xenobiotics
Fatty acid conjugates of xenobiotics, including esters, have been studied for their potential toxicity due to their accumulation in body organs. This research is crucial for understanding the metabolic pathways and potential health risks associated with exposure to such compounds (Ansari et al., 1995).
Biomass Conversion to Furan Derivatives
The conversion of plant biomass into furan derivatives, including esters, has been explored for sustainable access to new generations of polymers, functional materials, and fuels. This area of research holds promise for the development of renewable resources and materials (Chernyshev et al., 2017).
Phthalate Esters in Food and Packaging
Phthalate esters, widely used as plasticizers, have been reviewed for their occurrence in food and food packaging, highlighting the need for effective sample preparation methods and analysis to ensure food safety (Haji Harunarashid et al., 2017).
Eigenschaften
IUPAC Name |
ethyl (E,4S)-2,5-dimethyl-4-(methylamino)hex-2-enoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-6-14-11(13)9(4)7-10(12-5)8(2)3;/h7-8,10,12H,6H2,1-5H3;1H/b9-7+;/t10-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGUQADNNOKYBX-NZPHSXCUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC(C(C)C)NC)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/[C@H](C(C)C)NC)/C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-{[4'-(2-ethoxy-2-oxo-1-phenylethoxy)[1,1'-biphenyl]-4-yl]oxy}-2-phenylacetate](/img/structure/B2610857.png)

![3-(3-methoxyphenyl)-7-(4-tosylpiperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2610859.png)

![3-methyl-1-phenyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2610864.png)



![2-(3,4-dimethoxyphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2610870.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-tosylbutanamide](/img/structure/B2610872.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2610873.png)
![2-[2-(4-methoxyphenyl)-1-(5-phenyl-1,3-thiazol-2-yl)ethyl]-1H-benzimidazole](/img/structure/B2610874.png)

